molecular formula C14H17BO3 B1521825 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1192755-14-8

2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1521825
CAS No.: 1192755-14-8
M. Wt: 244.1 g/mol
InChI Key: DNZVVIZYTCIYNY-UHFFFAOYSA-N
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Description

2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzofuran moiety attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed coupling of aryl halides with alkynes.

    Attachment of Dioxaborolane Ring: The dioxaborolane ring is introduced via a reaction between the benzofuran derivative and a boronic ester. This step often requires a catalyst such as palladium and conditions that facilitate the formation of the boron-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors for better control over reaction parameters and the use of high-purity starting materials to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups, such as alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while Suzuki-Miyaura coupling could produce biaryl compounds.

Scientific Research Applications

2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared to other boronic esters, such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane.

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-(2-thienyl)benzofuran share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of the benzofuran ring and the dioxaborolane moiety, which provides distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZVVIZYTCIYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672191
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192755-14-8
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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